REACTION_SMILES
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[C:21](=[O:22])([OH:23])[O-:24].[CH:26]([Cl:27])([Cl:28])[Cl:29].[Cl-:20].[ClH:19].[K+:25].[NH2:1][c:2]1[c:3]([N+:16]([O-:17])=[O:18])[cH:4][cH:5][c:6]([O:8][c:9]2[cH:10][cH:11][c:12]([Cl:15])[cH:13][cH:14]2)[cH:7]1>>[NH2:1][c:2]1[c:3]([NH2:16])[cH:4][cH:5][c:6]([O:8][c:9]2[cH:10][cH:11][c:12]([Cl:15])[cH:13][cH:14]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(Oc2ccc(Cl)cc2)ccc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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Nc1ccc(Oc2ccc(Cl)cc2)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |